6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
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Overview
Description
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This step involves the use of 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromobenzyl group via nucleophilic substitution.
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and bases like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- 6-(4-Fluorobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
- 6-(4-Methylbenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of 6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in research and development.
Properties
Molecular Formula |
C14H11BrIN3O |
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Molecular Weight |
444.06 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-iodo-7-methylimidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C14H11BrIN3O/c1-18-11(6-9-2-4-10(15)5-3-9)8-19-12(13(18)20)7-17-14(19)16/h2-5,7-8H,6H2,1H3 |
InChI Key |
BCJHSQYZQGVYMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C(=CN=C2I)C1=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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